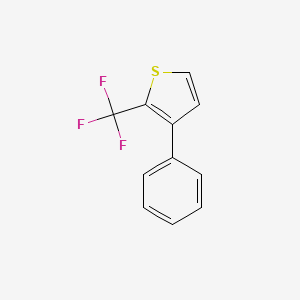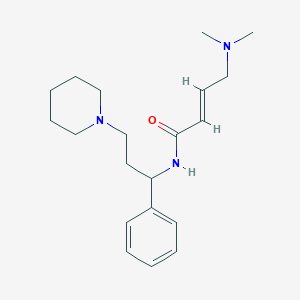
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to have a significant impact on glucose metabolism and insulin regulation, making it a promising candidate for the treatment of type 2 diabetes.
作用机制
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting the activity of this compound, this compound inhibitor increases the levels of incretin hormones, which in turn promotes insulin secretion and improves glucose metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a significant impact on glucose metabolism and insulin regulation. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in patients with type 2 diabetes. Additionally, this compound inhibitor has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic benefits.
实验室实验的优点和局限性
One of the advantages of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor is its specificity for this compound, which minimizes off-target effects. Additionally, this compound inhibitor has a relatively low toxicity profile, making it a safe candidate for therapeutic use. However, one limitation of this compound inhibitor is its short half-life, which may require frequent dosing in order to maintain therapeutic levels.
未来方向
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that have longer half-lives and improved pharmacokinetic profiles. Additionally, there is interest in exploring the potential therapeutic applications of this compound inhibitor for other conditions, such as obesity and cardiovascular disease. Finally, there is interest in further elucidating the mechanisms of action of this compound inhibitor, particularly with regard to its anti-inflammatory and anti-oxidant effects.
合成方法
The synthesis of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor involves a multistep process that begins with the reaction of piperidine with 1-bromopropane to form 1-phenyl-3-piperidin-1-ylpropan-1-ol. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by the reaction with 2-bromoacrylonitrile to form the final product.
科学研究应用
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been found to improve glucose metabolism and insulin sensitivity by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. Incretin hormones are important regulators of glucose metabolism and insulin secretion, and their degradation by this compound can lead to impaired glucose metabolism and insulin resistance.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-22(2)14-9-12-20(24)21-19(18-10-5-3-6-11-18)13-17-23-15-7-4-8-16-23/h3,5-6,9-12,19H,4,7-8,13-17H2,1-2H3,(H,21,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPSVIECFREIJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
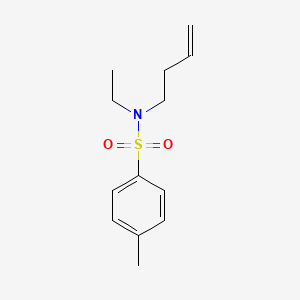
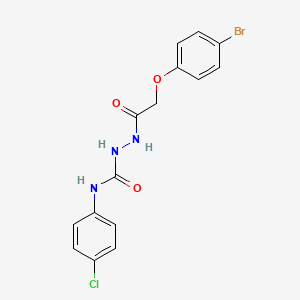
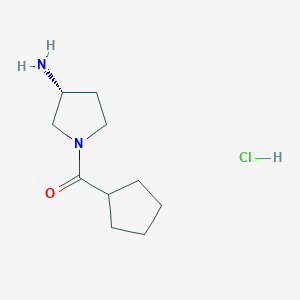
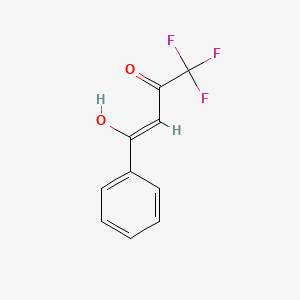
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)
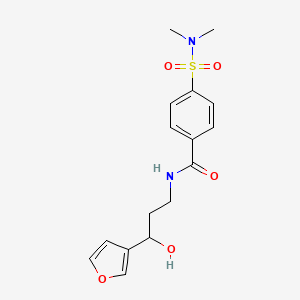
![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)
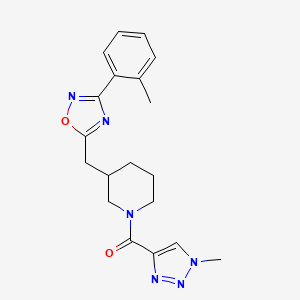
![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

